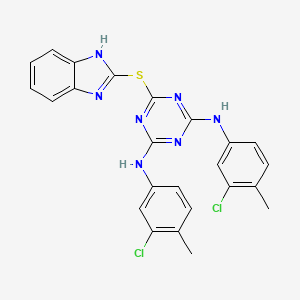
6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzimidazole moiety linked to a triazine core, with additional chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common route includes:
Formation of Benzimidazole Moiety: Starting with o-phenylenediamine and reacting it with carbon disulfide under basic conditions to form the benzimidazole ring.
Attachment to Triazine Core: The benzimidazole derivative is then reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base such as triethylamine.
Substitution with Chlorinated Phenyl Groups: The final step involves the substitution of the remaining chlorine atoms on the triazine ring with 3-chloro-4-methylphenylamine under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control would be essential to maintain the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro groups (if present) on the phenyl rings can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The triazine core can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for the development of new antibiotics.
Cancer Research: Its ability to interact with DNA and proteins could be explored for anticancer properties.
Industry
Dyes and Pigments: The compound’s chromophoric groups make it suitable for use in dyes and pigments.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes. The triazine core can form covalent bonds with proteins, inhibiting their function. These interactions lead to the compound’s bioactivity, including antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromo-3-chlorophenyl)acetamide: Similar structure but with an acetamide group instead of the triazine core.
N,N’-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine: Lacks the benzimidazole moiety.
Uniqueness
6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to the combination of the benzimidazole and triazine structures, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C24H19Cl2N7S |
|---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
6-(1H-benzimidazol-2-ylsulfanyl)-2-N,4-N-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H19Cl2N7S/c1-13-7-9-15(11-17(13)25)27-21-31-22(28-16-10-8-14(2)18(26)12-16)33-24(32-21)34-23-29-19-5-3-4-6-20(19)30-23/h3-12H,1-2H3,(H,29,30)(H2,27,28,31,32,33) |
InChI Key |
CKWPTGPKWIPJCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4N3)NC5=CC(=C(C=C5)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















